Barasertib dihydrochloride
Overview
Description
AZD 1152 (hydrochloride), also known as Barasertib, is a highly potent and selective inhibitor of Aurora kinase B. Aurora kinases are serine/threonine kinases that play a crucial role in chromosome alignment, segregation, and cytokinesis during mitosis. AZD 1152 (hydrochloride) is primarily used in cancer research due to its ability to inhibit cell division and induce apoptosis in cancer cells .
Mechanism of Action
Target of Action
Barasertib dihydrochloride, also known as AZD1152, is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA . This active compound is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase plays a crucial role in cell division, and its inhibition can lead to the prevention of cell division and induction of apoptosis .
Mode of Action
Upon conversion to AZD1152-HQPA, this compound selectively inhibits Aurora B kinase . This inhibition leads to the induction of chromosome misalignment, which prevents cell division . As a result, cell viability is reduced, and apoptosis, or programmed cell death, is induced .
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is the Aurora B kinase pathway . Inhibition of this pathway by AZD1152-HQPA leads to chromosome misalignment, which disrupts normal cell division . This disruption in cell division subsequently reduces cell viability and induces apoptosis .
Pharmacokinetics
This compound is administered as a prodrug and is rapidly converted in plasma to its active form, AZD1152-HQPA . The pharmacokinetics of AZD1152-HQPA demonstrate a slow rate of total clearance . The majority of the drug is excreted in feces, with a smaller amount excreted in urine . The renal clearance values for AZD1152-HQPA represent approximately 10% of the total clearance of the compound from plasma .
Result of Action
The result of this compound’s action is the reduction of cell viability and the induction of apoptosis . This is achieved through the inhibition of Aurora B kinase, which disrupts normal cell division . In preclinical studies, this compound has shown antitumor activity in a broad range of hematological malignancies, including acute myeloid leukemia (AML) .
Biochemical Analysis
Biochemical Properties
Barasertib dihydrochloride plays a significant role in biochemical reactions by selectively inhibiting Aurora B kinase. This inhibition disrupts the normal function of the enzyme, leading to the failure of proper chromosome alignment and segregation during mitosis . This compound interacts with several biomolecules, including proteins involved in the mitotic checkpoint, such as survivin and INCENP (inner centromere protein). These interactions result in the disruption of the mitotic spindle assembly and ultimately lead to cell cycle arrest and apoptosis .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis. This compound influences cell signaling pathways by inhibiting the phosphorylation of histone H3, a key substrate of Aurora B kinase . Additionally, this compound affects gene expression by downregulating the expression of genes involved in cell proliferation and survival, such as cyclin B1 and survivin . It also impacts cellular metabolism by disrupting the normal function of mitochondria, leading to increased production of reactive oxygen species and subsequent cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to the ATP-binding pocket of Aurora B kinase. This binding inhibits the kinase activity of Aurora B, preventing the phosphorylation of its substrates . The inhibition of Aurora B kinase activity leads to the disruption of the mitotic checkpoint, resulting in chromosome misalignment and segregation errors . This compound also induces the activation of the intrinsic apoptotic pathway by promoting the release of cytochrome c from mitochondria and subsequent activation of caspases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with a half-life of approximately 12 hours . Prolonged exposure to this compound can lead to the development of resistance in cancer cells, primarily through the upregulation of efflux transporters and mutations in the Aurora B kinase gene . Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, this compound can cause adverse effects, including myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of Aurora B kinase activity and subsequent antitumor effects .
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidative pathways . The main metabolic pathways involve the cleavage of the phosphate group to form barasertib-hQPA, followed by oxidation and loss of the fluoroaniline moiety . The metabolism of this compound is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolites are excreted primarily through feces, with a smaller proportion excreted in urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation and contribute to the development of resistance . This compound is extensively distributed to tissues, with a slow rate of total clearance . It accumulates in tumor tissues, leading to sustained inhibition of Aurora B kinase activity and antitumor effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to Aurora B kinase to exert its inhibitory effects . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its distribution within the cell is sufficient to achieve effective inhibition of Aurora B kinase activity and subsequent antitumor effects .
Preparation Methods
AZD 1152 (hydrochloride) is synthesized as a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor, specifically AZD 1152-hydroxyquinazoline pyrazol anilide (HQPA). The synthesis involves the following steps:
Formation of the pyrazoloquinazoline core: This involves the reaction of appropriate anilines with pyrazole derivatives under controlled conditions.
Substitution reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance its inhibitory activity.
Conversion to the dihydrogen phosphate prodrug: The final step involves converting the active compound into its dihydrogen phosphate form to improve its solubility and bioavailability.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
AZD 1152 (hydrochloride) undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the pyrazole and quinazoline rings, to modify its activity and selectivity.
Hydrolysis: In plasma, AZD 1152 (hydrochloride) is rapidly converted to its active form, AZD 1152-HQPA, through hydrolysis.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and various organic solvents for substitution reactions. The major product formed from these reactions is AZD 1152-HQPA, the active inhibitor of Aurora kinase B .
Scientific Research Applications
AZD 1152 (hydrochloride) has several scientific research applications:
Cancer Research: It is extensively used in preclinical studies to investigate its effects on various cancer cell lines, including leukemia, colon, lung, and breast cancers. .
Cell Cycle Studies: Researchers use this compound to study the role of Aurora kinase B in cell cycle regulation and mitosis.
Drug Development: AZD 1152 (hydrochloride) serves as a lead compound for developing new inhibitors targeting Aurora kinases for cancer therapy.
Comparison with Similar Compounds
AZD 1152 (hydrochloride) is compared with other Aurora kinase inhibitors such as ZM447439 and VX-680. While all these compounds inhibit Aurora kinases, AZD 1152 (hydrochloride) is unique due to its high selectivity for Aurora kinase B and its ability to induce apoptosis in a wide range of cancer cell lines .
Similar Compounds
ZM447439: A potent inhibitor of Aurora kinases A and B, but with less selectivity compared to AZD 1152 (hydrochloride).
Properties
IUPAC Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2FN7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722543-50-2 | |
Record name | Barasertib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BARASERTIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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